3,5-bis(methylsulfonyl)benzoic Acid

Description

BenchChem offers high-quality 3,5-bis(methylsulfonyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-bis(methylsulfonyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(methylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O6S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEITAHBBXTWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-91-7 | |

| Record name | 3,5-bis(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-bis(methylsulfonyl)benzoic acid (CAS 90536-91-7): A Strategic Building Block in Targeted Therapeutics and Proteomic Probe Development

Executive Summary

In modern drug discovery and proteomics, the rational design of pharmacophores requires building blocks that can precisely tune a molecule's electronic properties, solubility, and target-binding thermodynamics. 3,5-bis(methylsulfonyl)benzoic acid (CAS 90536-91-7) has emerged as a highly specialized intermediate. Characterized by its two strongly electron-withdrawing methylsulfonyl groups, this compound is instrumental in synthesizing bis-sulfone derivatives—a class of molecules renowned for their application as antineoplastic prodrugs and high-affinity enzyme inhibitors.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physicochemical properties and practical, bench-level execution. This whitepaper details the structural rationale, mechanistic utility, and self-validating synthetic protocols for integrating CAS 90536-91-7 into your drug development pipeline.

Structural Rationale and Physicochemical Profiling

The utility of 3,5-bis(methylsulfonyl)benzoic acid stems directly from the profound electronic and steric effects of the bis-sulfone moiety. The methylsulfonyl group ( −SO2CH3 ) is one of the most powerful neutral electron-withdrawing groups used in medicinal chemistry.

When positioned at the meta positions (3 and 5) of a benzoic acid ring, the two sulfonyl groups exert a massive inductive and resonance pull (combined Hammett constant Σσm≈+1.44 ). This electron deficiency makes the aromatic ring highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), a critical feature for extending the half-life of lead compounds. Furthermore, the four sulfonyl oxygens act as potent hydrogen-bond acceptors, capable of displacing high-energy water molecules in target active sites to drive binding affinity.

Quantitative Data: Physicochemical Properties

Table 1: Key physicochemical parameters of CAS 90536-91-7 and their impact on drug design.

| Property | Value | Causality / Impact on Drug Design |

| Molecular Weight | 278.30 g/mol [1] | Low enough to serve as a peripheral pharmacophore without violating Lipinski's Rule of 5 for the final drug construct. |

| Predicted XLogP | -0.1[2] | Highly polar; dramatically improves the aqueous solubility of otherwise lipophilic lead compounds. |

| Polar Surface Area (PSA) | ~122.3 Ų | High PSA restricts blood-brain barrier (BBB) permeability, making it ideal for targeting peripheral tissues or tumors. |

| H-Bond Acceptors | 6 | Enables extensive hydrogen-bonding networks within kinase or alkyltransferase active sites. |

Mechanistic Insights: The Bis-Sulfone Pharmacophore

The bis(methylsulfonyl) motif is not merely a structural spacer; it is an active participant in mechanism-based inhibition and prodrug activation. Historically, bis(methylsulfonyl) derivatives have been pivotal in the development of antineoplastic agents. For example, sulfonylhydrazine prodrugs like 3[3] and 4[4] utilize the bis-sulfone structure to selectively target oxygen-deficient tumor cells and inhibit O6 -alkylguanine-DNA alkyltransferase (AGT).

When 3,5-bis(methylsulfonyl)benzoic acid is coupled to a targeting ligand, the resulting conjugate leverages the bis-sulfone motif to anchor the drug within the target's active site. The thermodynamic driving force is twofold: the enthalpic gain from new hydrogen bonds and the entropic gain from displacing ordered water molecules.

Fig 1. Thermodynamic and structural mechanism of target inhibition by bis-sulfone motifs.

Experimental Workflows and Self-Validating Protocols

To successfully integrate CAS 90536-91-7 into your targeted therapeutics, you must navigate its unique reactivity. The extreme electron deficiency of the aromatic ring significantly lowers the pKa of the carboxylic acid, making the carboxylate a poor nucleophile during standard carbodiimide (EDC/DCC) coupling. Therefore, highly efficient uronium-based coupling agents (like HATU) are mandatory.

Protocol 1: HATU-Mediated Amide Coupling of CAS 90536-91-7

This protocol is designed as a self-validating system; in-process LC-MS checks ensure that the highly reactive intermediate is formed before the precious amine is introduced.

Step 1: Reagent Solubilization & Base Addition

-

Action: Dissolve 3,5-bis(methylsulfonyl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Cool the mixture to 0°C under N2 , then add N,N -Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

-

Causality: The high polarity of the bis-sulfone dictates the use of DMF; it will crash out in DCM or THF. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile. Cooling to 0°C controls the exothermic formation of the active OAt ester.

Step 2: Self-Validation of Activation (In-Process Control)

-

Action: Stir for 15 minutes at 0°C. Pull a 5 µL aliquot, quench in 100 µL Methanol, and inject into LC-MS.

-

Causality: You must verify the quantitative formation of the methyl ester (from the MeOH quench of the OAt ester) before proceeding. If unreacted acid remains, the coupling will fail.

Step 3: Amine Introduction

-

Action: Add the target primary or secondary amine (1.2 eq) dissolved in minimal DMF. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality: While the activated OAt ester is highly electrophilic, the two bulky meta-sulfonyl groups create a steric shield. Warming to room temperature provides the necessary kinetic energy to drive the amidation to completion.

Step 4: Quench and RP-HPLC Purification

-

Action: Quench with saturated NH4Cl (aq). Purify directly via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Causality: Standard liquid-liquid extraction is highly inefficient here because the resulting bis-sulfone amide will partition heavily into the aqueous layer or form an intractable emulsion due to its high PSA (~122 Ų). Direct RP-HPLC is the only reliable method for isolating the pure compound.

Fig 2. Optimized synthetic workflow for generating bis-sulfone targeted inhibitors.

Data Interpretation and Troubleshooting

When evaluating the biological data of your new bis-sulfone derivative, pay close attention to the binding kinetics.

-

Slow-Off Rates: In Surface Plasmon Resonance (SPR) assays, bis-sulfone compounds frequently exhibit unusually slow dissociation rates ( koff ). This is a direct consequence of the deep hydrogen-bonding network established by the −SO2CH3 groups. Do not mistake a slow koff for covalent binding unless you have designed a specific electrophilic trap (such as the chloroethylhydrazine moieties seen in legacy antineoplastics[3]).

-

Solubility Artifacts in Assays: Despite a favorable XLogP, the rigid, planar nature of the bis-sulfone aromatic system can lead to π−π stacking and aggregation in aqueous buffer. Always run dynamic light scattering (DLS) controls on your assay buffers to ensure you are measuring true target inhibition, not non-specific aggregation artifacts.

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2) [pubchemlite.lcsb.uni.lu]

- 3. Reductive activation of the prodrug 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) selectively occurs in oxygen-deficient cells and overcomes O6-alkylguanine-DNA alkyltransferase mediated KS119 tumor cell resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

properties of 3,5-bis(methylsulfonyl)benzoic acid

An In-depth Technical Guide to 3,5-bis(methylsulfonyl)benzoic acid: Properties, Synthesis, and Applications

Introduction

3,5-bis(methylsulfonyl)benzoic acid is an organic compound featuring a benzoic acid core substituted with two methylsulfonyl groups.[1] Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, serving as the basis for a wide range of therapeutic agents.[2][3] The introduction of sulfonyl groups can significantly modulate the physicochemical and biological properties of a molecule.[4] This guide provides a comprehensive overview of the known and inferred , its synthesis, and potential applications in research and drug development.

Physicochemical Properties

The are dictated by its constituent functional groups: the carboxylic acid and the two methylsulfonyl groups.

Structural Information

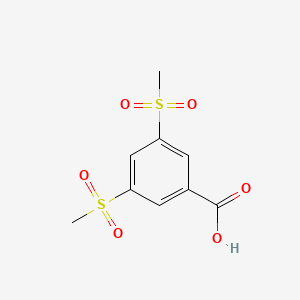

The chemical structure of 3,5-bis(methylsulfonyl)benzoic acid is presented below.

Caption: Chemical structure of 3,5-bis(methylsulfonyl)benzoic acid.

Table 1: Physicochemical Properties of 3,5-bis(methylsulfonyl)benzoic acid and Related Compounds

| Property | 3,5-bis(methylsulfonyl)benzoic acid | 3-(methylsulfonyl)benzoic acid | Benzoic Acid |

| Molecular Formula | C9H10O6S2[1] | C8H8O4S[5] | C7H6O2 |

| Molecular Weight | 278.3 g/mol [1] | 200.22 g/mol | 122.12 g/mol |

| Appearance | Inferred: White to off-white crystalline solid[6] | White to off-white crystalline solid[6] | White crystalline solid |

| Melting Point (°C) | Not available | 141-143 | 122.4 |

| Boiling Point (°C) | Not available | 269.6 at 760 mmHg | 249 |

| Water Solubility | Inferred: Largely insoluble[6] | Slightly soluble[6] | Slightly soluble (3.4 g/L at 25 °C) |

| pKa | Inferred: < 4.2[3][7] | Not available | 4.2[3] |

| LogP (predicted) | -0.1[1] | Not available | 1.87 |

Acidity and pKa

The carboxylic acid group imparts acidic properties to the molecule. Sulfonic acids are generally strong organic acids, with pKa values that can rival mineral acids.[7] While 3,5-bis(methylsulfonyl)benzoic acid is a carboxylic acid and not a sulfonic acid, the strongly electron-withdrawing nature of the two methylsulfonyl groups is expected to increase the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid (pKa 4.2).[3] This is due to the stabilization of the resulting carboxylate anion through induction.

Solubility

The presence of the polar carboxylic acid and two sulfonyl groups suggests some solubility in polar organic solvents.[6] However, the overall crystalline nature and the benzene ring may lead to limited solubility in water, a characteristic observed in the related 3-(methylsulfonyl)benzoic acid.[6]

Thermal Stability

Sulfonyl-containing compounds are known for their thermal stability due to the strong C-S and S-O bonds.[7][8] It is anticipated that 3,5-bis(methylsulfonyl)benzoic acid would exhibit good thermal resilience.

Synthesis

A plausible synthetic route to 3,5-bis(methylsulfonyl)benzoic acid could involve the oxidation of the corresponding methylsulfanyl or methylsulfinyl precursors. A general patent describes the preparation of methylsulfonylbenzoic acids by oxidizing methylsulfonyl toluene with nitric acid and air in the presence of a vanadium or cobalt catalyst.[9]

Caption: A potential synthetic pathway to 3,5-bis(methylsulfonyl)benzoic acid.

Potential Applications in Drug Discovery

While there is no specific literature on the biological activity of 3,5-bis(methylsulfonyl)benzoic acid, its structural motifs are present in compounds with known pharmacological effects.

Anti-inflammatory and Antitumor Agents

Benzoic acid derivatives are a cornerstone in the development of various therapeutic agents, including anti-inflammatory and antitumor drugs.[2][6][10] The sulfonyl group is also a key feature in many biologically active molecules. For instance, celecoxib, a selective COX-2 inhibitor, contains a sulfonamide moiety.[4]

Enzyme Inhibition

The structural features of 3,5-bis(methylsulfonyl)benzoic acid make it a candidate for investigation as an enzyme inhibitor. Benzoic acid derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs).[2]

P2Y14 Receptor Antagonism

Recently, 3-sulfonamido benzoic acid derivatives have been identified as potent P2Y14 receptor antagonists with anti-inflammatory effects, suggesting a potential therapeutic application in acute lung injury.[11] This highlights the potential of the sulfonamido benzoic acid scaffold in drug discovery.

Experimental Protocols

The following are example protocols for the characterization of 3,5-bis(methylsulfonyl)benzoic acid, based on standard methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from a validated protocol for dichlorobenzoic acid isomers and is suitable for determining the purity of 3,5-bis(methylsulfonyl)benzoic acid.[12]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of 3,5-bis(methylsulfonyl)benzoic acid in 100 mL of methanol to prepare a stock solution. Prepare working standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Prepare a sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 235 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area.

Determination of pKa by Potentiometric Titration

Instrumentation:

-

pH meter with a combination electrode

-

Stir plate and stir bar

-

Buret

Reagents:

-

3,5-bis(methylsulfonyl)benzoic acid

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Deionized water

-

Co-solvent (e.g., methanol or ethanol) if the compound has low water solubility

Procedure:

-

Accurately weigh a known amount of 3,5-bis(methylsulfonyl)benzoic acid and dissolve it in a known volume of deionized water (with a co-solvent if necessary).

-

Place the solution on the stir plate and immerse the pH electrode.

-

Titrate the solution with the standardized sodium hydroxide solution, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at half the equivalence point volume.

Conclusion

3,5-bis(methylsulfonyl)benzoic acid is a molecule with interesting potential, stemming from its combination of a benzoic acid scaffold and two strongly electron-withdrawing methylsulfonyl groups. While direct experimental data is limited, its properties can be inferred from related compounds and general chemical principles. Its synthesis is feasible through established oxidation methods, and its structure suggests potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antitumor agents. Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound.

References

- About - 3Algos. (n.d.). 3Algos.

- Galvan, M., et al. (2025, August 6). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate.

- Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate.

- Understanding 7 Key Properties of Sulfonic Acid. (2025, September 26). Capital Resin Corporation.

- 3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2). (n.d.). PubChem.

- 3-(METHYLSULFONYL)BENZOIC ACID 5345-27-7 wiki. (n.d.). ChemicalBook.

- 3-(Methylsulfonyl)benzoic acid | 5345-27-7. (n.d.). Sigma-Aldrich.

- 3-(Methylsulfonyl)benzoic acid AldrichCPR. (n.d.). Sigma-Aldrich.

- 3Algos: Home. (n.d.). 3Algos.

- 3 Algo Trading Myths [2024 Edition]. (2024, January 9). YouTube.

- About Us | Revolutionizing Trading with 360algos. (n.d.). 360algos.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.

- Methylsulfonylmethane. (n.d.). Wikipedia.

- Subtracting 3 logarithms. (2014, April 8). Reddit.

- The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). Benchchem.

- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. (n.d.). ResearchGate.

- Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. (2024, May). ResearchGate.

- 3-Amino-5-(methylsulfonyl)benzoic acid. (n.d.). ChemScene.

- Synthesis of 3,5-Bis(trimethylsilyl)benzoic Acid. (n.d.). PrepChem.com.

- Preparation of methylsulfonylbenzoic acids. (n.d.). Google Patents.

- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025, June 5). PubMed.

- 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor. (2004). PubMed.

- Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. (n.d.). Rsc.org.

- A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid. (n.d.). Benchchem.

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org.

- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). UPB.

- Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. (n.d.). ResearchGate.

- 3,5-Bis(benzyloxy)benzoic acid. (n.d.). PMC.

- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). Food Safety and Inspection Service.

Sources

- 1. PubChemLite - 3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(Methylsulfonyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. capitalresin.com [capitalresin.com]

- 8. Methylsulfonylmethane - Wikipedia [en.wikipedia.org]

- 9. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]

- 10. preprints.org [preprints.org]

- 11. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2) in Modern Drug Design

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I approach the integration of novel chemical building blocks not merely as a synthetic exercise, but as a strategic modulation of physicochemical space. The compound 3,5-bis(methylsulfonyl)benzoic acid (Molecular Formula: C9H10O6S2) represents a highly specialized, electron-deficient scaffold. While simple in its two-dimensional representation, its three-dimensional electronic topology offers profound advantages in medicinal chemistry, particularly in overcoming metabolic liabilities and enhancing target-specific hydrogen bonding.

This whitepaper dissects the electronic properties, synthetic utility, and biological applications of this unique building block, providing self-validating experimental protocols for its integration into drug discovery pipelines.

Chemical Identity and Electronic Profiling

At its core, 3,5-bis(methylsulfonyl)benzoic acid consists of a central benzoic acid ring functionalized with two methylsulfonyl ( −SO2CH3 ) groups at the meta positions (positions 3 and 5)[1].

The Causality of Electron Deficiency

The methylsulfonyl group is a potent electron-withdrawing group (EWG), exerting both inductive ( −I ) and resonance ( −M ) effects. When two such groups are placed meta to a carboxylic acid, they synergistically drain electron density from the aromatic π -system. This profound electron deficiency has two major physicochemical consequences:

-

Enhanced Acidity: The withdrawal of electron density stabilizes the conjugate base (carboxylate anion) through charge delocalization, significantly lowering the pKa compared to unsubstituted benzoic acid[2]. This makes the carboxylic acid highly reactive toward activating agents during amide coupling.

-

Metabolic Shielding: Electron-rich aromatic rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. By rendering the ring severely electron-deficient, the 3,5-bis(methylsulfonyl) scaffold becomes highly resistant to electrophilic attack by CYP450 reactive oxygen species, thereby increasing the metabolic half-life of the resulting drug candidate.

The Methylsulfonyl Pharmacophore

Beyond electronic modulation, the −SO2CH3 group is a privileged pharmacophore in medicinal chemistry. The oxygen atoms of the sulfonyl group serve as strong hydrogen bond acceptors (HBAs), while the methyl group provides a localized hydrophobic interaction[3]. This dual nature is famously exploited in selective COX-2 inhibitors (e.g., rofecoxib), where the methylsulfonyl group anchors the molecule into a polar side pocket of the enzyme[4].

Quantitative Data Presentation

Table 1: Physicochemical Properties of C9H10O6S2

| Property | Quantitative Value / Descriptor |

|---|---|

| IUPAC Name | 3,5-bis(methylsulfonyl)benzoic acid |

| CAS Registry Number | 90536-91-7 |

| Molecular Formula | C9H10O6S2 |

| Monoisotopic Mass | 277.99 Da |

| Hydrogen Bond Donors (HBD) | 1 (Carboxylic Acid) |

| Hydrogen Bond Acceptors (HBA) | 6 (Sulfonyl and Carboxyl Oxygens) |

| Rotatable Bonds | 3 |

Table 2: Pharmacological Utility of the Scaffold Features

| Structural Feature | Mechanistic Consequence | Drug Design Application |

|---|---|---|

| Dual meta-SO2CH3 | Extreme electron withdrawal from the aryl ring. | Prevents CYP450-mediated aromatic oxidation. |

| Sulfonyl Oxygens | Acts as directional hydrogen bond acceptors. | Targets polar residues (Arg/His) in kinase/COX pockets. |

| 1,3,5-Substitution | Provides a rigid, Y-shaped geometric vector. | Ideal for PROTAC linkers or molecular glues. |

Structural Logic and Workflow Visualizations

To conceptualize how the electronic effects dictate the utility of this compound, we map its structural logic.

Fig 1. Structural logic and electronic effects of the 3,5-bis(methylsulfonyl)benzoic acid scaffold.

Self-Validating Experimental Protocols

Trustworthiness in drug discovery relies on protocols that diagnose their own failures. Below are step-by-step methodologies for utilizing 3,5-bis(methylsulfonyl)benzoic acid, engineered with built-in self-validation checkpoints.

Protocol A: HATU-Mediated Amide Library Generation

Due to the lowered pKa of the carboxylic acid, standard coupling agents like EDC/NHS may suffer from rapid hydrolysis. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen because it rapidly forms a highly reactive HOAt ester, driving the reaction forward before side reactions occur.

Step-by-Step Methodology:

-

Activation: Dissolve 3,5-bis(methylsulfonyl)benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert N2 atmosphere. Cool to 0°C.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol), followed by HATU (1.2 eq, 0.6 mmol). Stir for 15 minutes at 0°C to allow the active ester to form.

-

Nucleophilic Attack: Add the target primary or secondary amine (1.1 eq, 0.55 mmol). Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

-

Quench & Extraction: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Self-Validation Checkpoint (LC-MS Monitoring): Take a 5 μ L reaction aliquot at t=30 minutes. If LC-MS shows the mass of the HOAt-active ester intermediate but no product mass, the system validates that the acid activation was successful, but the chosen amine is either too sterically hindered or electronically deactivated. This isolates the failure point instantly, preventing wasted purification efforts.

Fig 2. Self-validating synthetic workflow for HATU-mediated amide coupling.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To prove the hypothesis that the electron-deficient core imparts metabolic stability, derivatives must be tested against CYP450 enzymes.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of the synthesized derivative in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

-

Sampling: Remove 50 μ L aliquots at t=0,15,30,45,and 60 minutes.

-

Termination: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.

Self-Validation Checkpoint (Control Integrity): A parallel assay using Verapamil (a known high-clearance drug) must be run simultaneously. If the Verapamil control does not demonstrate >70% depletion by t=30 minutes, the microsomal batch is deemed inactive or the NADPH system failed. The assay is automatically invalidated, ensuring no false-positive stability data is recorded for the test compounds.

Fig 3. In vitro biological screening cascade for methylsulfonyl-based derivatives.

Conclusion

The 3,5-bis(methylsulfonyl)benzoic acid scaffold is a masterclass in rational drug design. By leveraging extreme electron deficiency, medicinal chemists can protect vulnerable aromatic systems from CYP450 oxidation while simultaneously introducing potent hydrogen bond acceptors to engage challenging protein targets[3][4]. When integrated using self-validating synthetic and biological workflows, this building block accelerates the discovery of robust, metabolically stable therapeutics.

References

- "3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2) - PubChemLite", Université du Luxembourg,

- "The Biological Significance of 4-(Methylsulfonyl)aniline: A Technical Guide for Drug Development Professionals", Benchchem,

- "Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors", PubMed Central (PMC),

- "Highly active electron-deficient Pd clusters on N-doped active carbon for the hydrogenation of aromatic ring", ResearchG

Sources

- 1. PubChemLite - 3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Sulfonylbenzoic Acid Scaffold in Modern Chemistry

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfonylbenzoic Acids

Sulfonylbenzoic acids are a class of aromatic organic compounds characterized by a benzoic acid core substituted with a sulfonyl-containing group, such as a sulfonic acid (–SO₃H) or a sulfonamide (–SO₂NHR). This unique combination of a carboxylic acid and a sulfur-based acidic functional group imparts a distinct set of physicochemical properties that make them highly valuable scaffolds in medicinal chemistry and materials science.[1][2] The electronic and steric characteristics of the sulfonyl and carboxylic acid moieties allow for diverse interactions with biological targets, establishing sulfonylbenzoic acid derivatives as a "privileged scaffold" in drug discovery.[1]

Their synthetic tractability enables the creation of extensive libraries for optimizing potency and selectivity against various diseases, including microbial infections, inflammation, cancer, and diabetes.[1][3] This guide offers a comprehensive exploration of the core physical and chemical properties of sulfonylbenzoic acids, providing field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

PART 1: Structural and Physicochemical Properties

The fundamental characteristics of a sulfonylbenzoic acid are dictated by the interplay between the aromatic ring, the carboxylic acid group, and the sulfonyl-containing substituent.

Isomerism and Core Structure

The relative positions of the carboxylic acid and sulfonyl groups on the benzene ring—ortho (1,2), meta (1,3), or para (1,4)—profoundly influence the molecule's properties. These positional isomers exhibit different steric and electronic effects, which in turn affect their stability, acidity, and biological activity.[4] The para-isomer, for instance, often exhibits higher symmetry and stability due to the opposing positions of the two strongly electron-withdrawing groups.[4]

Caption: Core structures of ortho-, meta-, and para-sulfonylbenzoic acids.

Physical State and Solubility

Sulfonylbenzoic acids are typically white to off-white or pale yellow crystalline solids at room temperature.[5][6][7] Their high melting points are attributed to strong intermolecular hydrogen bonding facilitated by both the carboxylic acid and sulfonyl groups. The polarity imparted by these functional groups generally confers solubility in polar solvents like water, alcohols, DMSO, and methanol, although solubility can vary significantly based on the specific substituents on the aromatic ring or the sulfonyl group.[5][6][7][8] For example, 4-sulfamoylbenzoic acid has a water solubility of 453 mg/L at 25 °C.[9]

Acidity and pKa Values

A defining feature of sulfonylbenzoic acids is their pronounced acidity. They possess two acidic protons: one from the carboxylic acid group and, in the case of sulfonamides or sulfonic acids, another from the sulfonyl moiety.

-

Carboxylic Acid Acidity: The sulfonyl group (–SO₂R) is a powerful electron-withdrawing group. This property stabilizes the carboxylate anion formed upon deprotonation through an inductive effect, thereby increasing the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid (pKa ≈ 4.2).[10][11] The Hammett substituent constant for the SO₂CF₃ group (σp = 0.96) is even greater than that of a nitro group (σp = 0.81), highlighting its strong acidifying effect.[10] The position of the sulfonyl group matters; the ortho-isomer is typically the most acidic due to the proximity of the electron-withdrawing group to the carboxylic acid.[12]

-

Sulfonic Acid Acidity: When the substituent is a sulfonic acid (–SO₃H), this group is itself a very strong acid, with pKa values often in the range of -1 to 2, comparable to mineral acids.[8][13]

Table 1: Physicochemical Properties of Representative Sulfonylbenzoic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa (Carboxylic Acid) |

|---|---|---|---|---|---|

| 2-Sulfobenzoic acid | 632-25-7 | C₇H₆O₅S | 202.19 | - | - |

| 3-Sulfobenzoic acid | 121-53-9 | C₇H₆O₅S | 202.19 | - | - |

| 4-Sulfamoylbenzoic acid | 138-41-0 | C₇H₇NO₄S | 201.20 | 285-295 | - |

| 4,4'-Sulfonyldibenzoic acid | - | C₁₄H₁₀O₆S | 306.29 | >350 | - |

| 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 | C₇H₅ClN₂O₆S | 280.64 | 227-231 | 2.82 ± 0.10 |

Data sourced from[7][9][14][15][16].

Spectroscopic and Analytical Characterization

The structural elucidation of sulfonylbenzoic acids relies on a combination of standard spectroscopic techniques.

-

NMR Spectroscopy (¹H and ¹³C): In ¹H NMR, the aromatic protons typically appear in the downfield region (7-9 ppm), with splitting patterns dictated by the substitution. The acidic proton of the carboxylic acid is a characteristic broad singlet at a very downfield shift (>10 ppm). In ¹³C NMR, the carboxyl carbon is found at the most downfield position, and the aromatic carbons are influenced by the strong electron-withdrawing effects of the substituents.[7][17]

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), a broad O-H stretch (2500-3300 cm⁻¹), strong asymmetric and symmetric S=O stretches for the sulfonyl group (around 1350 and 1160 cm⁻¹, respectively), and N-H stretches for sulfonamides (around 3300 cm⁻¹).[17]

-

Mass Spectrometry (MS): The molecular ion peak is readily observed. Common fragmentation patterns for aromatic carboxylic acids include the loss of –OH (M-17) and –COOH (M-45), which can aid in structural confirmation.[7]

-

X-ray Crystallography: For definitive solid-state structure, single-crystal X-ray diffraction provides precise bond lengths, bond angles, and details of intermolecular interactions, such as the extensive hydrogen-bonding networks that stabilize the crystal lattice.[2][18][19] In 4-benzenesulfonamidobenzoic acid, for example, adjacent molecules are linked by N—H···O and O—H···O hydrogen bonds.[18]

PART 2: Chemical Properties, Reactivity, and Synthesis

The dual functionality of sulfonylbenzoic acids provides a rich landscape for chemical modification, making them versatile intermediates in organic synthesis.

Synthesis of Sulfonylbenzoic Acids

Several synthetic routes are employed to produce sulfonylbenzoic acids, often tailored to the desired substitution pattern.

-

Oxidation of Substituted Toluenes: A common and effective strategy begins with the sulfonation of toluene to yield toluenesulfonyl chloride. Subsequent oxidation of the methyl group provides the corresponding carboxybenzenesulfonyl chloride, which can then be reacted with various amines to form a diverse array of sulfonamides.[20]

-

Chlorosulfonation of Benzoic Acid Derivatives: Direct chlorosulfonation of a substituted benzoic acid can introduce the –SO₂Cl group, which serves as a reactive handle for further derivatization. For instance, 2,4-dichlorobenzoic acid can be reacted with chlorosulfonic acid to produce 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.[21]

-

From Aminobenzoic Acids: A sulfonamide linkage can be formed by reacting an aminobenzoic acid with a sulfonyl chloride under basic conditions (Schotten-Baumann reaction).[18]

Caption: General synthetic workflows for sulfonylbenzoic acids.

Key Chemical Reactions

The reactivity of sulfonylbenzoic acids can be directed at either the carboxylic acid or the sulfonyl group.

-

Reactions of the Carboxylic Acid Group: This group undergoes standard transformations, including esterification with alcohols, conversion to acid chlorides using reagents like thionyl chloride (SOCl₂), and amide bond formation with amines, which is particularly relevant for creating derivatives with amino acids.[22]

-

Reactions of the Sulfonyl Group: Chlorosulfonyl (–SO₂Cl) derivatives are highly reactive electrophiles, readily undergoing nucleophilic substitution with amines to form sulfonamides or with alcohols to form sulfonic esters.[5] This reaction is fundamental to building the diverse libraries of compounds used in drug discovery.

Thermal Stability and Decomposition

Aromatic sulfones and their derivatives are known for their high thermal stability.[16] 4,4'-Sulfonyldibenzoic acid, for example, has a melting point above 350 °C.[16] When decomposition occurs at very high temperatures, it is proposed to be a multi-step process. The initial and most common degradation pathway is the decarboxylation of the carboxylic acid groups. At even higher temperatures, this is followed by the cleavage of the carbon-sulfur bonds in the sulfone bridge, leading to the evolution of sulfur dioxide (SO₂) and the formation of various aromatic fragments.[16]

Caption: Proposed thermal decomposition pathway for 4,4'-sulfonyldibenzoic acid.

PART 3: Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, standardized protocols for the synthesis and analysis of sulfonylbenzoic acids are essential.

Protocol: Synthesis of p-(Dialkylsulphamyl)benzoic Acid

This protocol is adapted from a general method for preparing sulfonamides from the corresponding sulfonyl chloride.[20][22]

-

Preparation of the Amine Solution: Dissolve the desired amino acid or amine (e.g., valine, 20 mmol) in an aqueous solution of 1 N NaOH (20 mmol). Cool the solution in an ice bath to 0–5 °C.

-

Addition of Reagents: To the cooled amine solution, simultaneously add a solution of 4-carboxybenzenesulfonyl chloride (20 mmol) in a suitable organic solvent (e.g., anhydrous CH₂Cl₂) and a 2 N NaOH solution (20 mmol) dropwise under vigorous stirring over 30 minutes. The basic conditions neutralize the HCl byproduct.

-

Reaction: Continue stirring the reaction mixture for 1 hour at room temperature to ensure completion.

-

Workup: Separate the aqueous phase and acidify it with 2 N HCl. The desired N-acyl-amino acid product will precipitate out of the solution.

-

Purification: Filter the solid precipitate, wash it thoroughly with water to remove inorganic salts, and dry. Recrystallization from a suitable solvent like methanol can be performed to obtain the pure crystalline product.

Protocol: Characterization by NMR Spectroscopy

This protocol outlines the standard procedure for acquiring NMR data for structural confirmation.[17]

-

Sample Preparation: Dissolve 5–10 mg of the purified sulfonylbenzoic acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it can dissolve polar compounds and allows for the observation of exchangeable protons (from –COOH and –NH–).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 15 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm that the obtained spectra match the expected structure of the target molecule.

Protocol: COX-2 Inhibition Assay (In Vitro)

This protocol provides a framework for evaluating the anti-inflammatory potential of sulfonylbenzoic acid derivatives by measuring their ability to inhibit the COX-2 enzyme.[1]

-

Preparation: Reconstitute purified human COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a range of concentrations of the test compound (sulfonylbenzoic acid derivative) in DMSO.

-

Reaction Setup: In a 96-well plate, add the enzyme, the test compound at various concentrations, and any necessary co-factors (e.g., heme, glutathione). Include wells for a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (DMSO vehicle).

-

Incubation: Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells. Incubate for a short period (e.g., 2 minutes) at 37 °C.

-

Termination and Detection: Stop the reaction by adding a quenching solution (e.g., a saturated stannous chloride solution). Measure the amount of prostaglandin product formed using a suitable detection method, such as an ELISA kit or by measuring fluorescence/absorbance with a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

-

Synthesis of a series of dialkylsulphamylbenzoic acids. (n.d.). Iraqi Journal of Science. Retrieved from [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI. Retrieved from [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2007). Google Patents.

-

o-SULFOBENZOIC ANHYDRIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. (n.d.). Quick Company. Retrieved from [Link]

-

4-Benzenesulfonamidobenzoic acid. (2009). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

4-(4-Methoxybenzenesulfonamido)benzoic acid. (2011). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. (2023). ResearchGate. Retrieved from [Link]

-

Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. (2020). SpringerLink. Retrieved from [Link]

-

Quantifying acidity in heterogeneous systems: biphasic pKa values. (n.d.). ACS Publications. Retrieved from [Link]

-

Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (2024). Wiley Online Library. Retrieved from [Link]

-

4-Sulfamoylbenzoic acid. (2022). ChemBK. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. (2015). Asian Journal of Chemistry. Retrieved from [Link]

-

Sulfobenzoic acid. (n.d.). Merriam-Webster. Retrieved from [Link]

-

Sulfonic Acids. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Understanding 7 Key Properties of Sulfonic Acid. (n.d.). Capital Resin Corporation. Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). LinkedIn. Retrieved from [Link]

-

2-Sulfobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Thermal stability of acidic. (n.d.). ACS Publications. Retrieved from [Link]

-

The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. Retrieved from [Link]

-

Disulfonyl carbon acids – synthesis, spectroscopic and structural studies – a review. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Benzoic acid, 3-sulfo-. (n.d.). PubChem. Retrieved from [Link]

-

Sulfenic Acids as Reactive Intermediates in Xenobiotic Metabolism. (2011). PubMed. Retrieved from [Link]

-

Spectrophotometric determination of aminomethylbenzoic acid using sodium 1,2-naphthoquinone-4-sulfonate as the chemical derivative chromogenic reagent. (2007). PubMed. Retrieved from [Link]

-

isobutylene-styrene) Block Copolymers: Effects of Sulfonation and Counter-Ion Substitution. (n.d.). Defense Technical Information Center. Retrieved from [Link]

-

Benzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Acidity of Carboxylic Acids. (n.d.). HCPG College, Varanasi. Retrieved from [Link]

-

The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2021). University of Canterbury. Retrieved from [Link]

-

Standard and Absolute pK(a) Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. (2013). ResearchGate. Retrieved from [Link]

-

Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. (n.d.). ScienceDirect. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-[(2-Methoxyethyl)sulfonyl]benzoic acid | 1016838-05-3 | Benchchem [benchchem.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 6. CAS 121-53-9: 3-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. capitalresin.com [capitalresin.com]

- 9. chembk.com [chembk.com]

- 10. Disulfonyl carbon acids – synthesis, spectroscopic and structural studies – a review [comptes-rendus.academie-sciences.fr]

- 11. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 12. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-Sulfobenzoic acid | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzoic acid, 3-sulfo- | C7H6O5S | CID 8477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 4-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-(4-Methoxybenzenesulfonamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of a series of dialkylsulphamylbenzoic acids – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 21. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 22. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]

The Discovery, Synthesis, and Functional History of Methylsulfonylbenzoic Acids: A Technical Whitepaper

Introduction & Historical Context

Methylsulfonylbenzoic acids (MSBAs)—most notably isomers such as 4-(methylsulfonyl)benzoic acid and 2-nitro-4-(methylsulfonyl)benzoic acid (NMSBA)—are critical structural building blocks in modern chemical synthesis[1]. Historically, the discovery and industrial scaling of these compounds were driven by the agricultural and pharmaceutical sectors' urgent need for specialized, highly functionalized aromatic intermediates[2].

In the 1960s, the primary synthetic route for NMSBA involved the oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) using concentrated nitric acid[2]. While effective at achieving oxidation, this legacy method was plagued by severe operational drawbacks: violent exothermic reactions, low product selectivity, high equipment corrosion, and the generation of massive amounts of toxic nitrogen oxides (NOx)[2]. Over the past few decades, the evolution of MSBA synthesis has shifted toward green chemistry, utilizing catalytic oxidation with hydrogen peroxide or oxygen to mitigate environmental and safety risks while improving yields[2][3].

Modern Chemical Synthesis: Mechanisms & Methodologies

The transition to environmentally benign oxidants like H₂O₂ required overcoming the chemical inertness of the methyl group situated on an electron-deficient nitroaromatic ring. Recent breakthroughs utilize a CuO/Al₂O₃ catalyst in a strong acid system (H₂SO₄) to facilitate the efficient oxidation of NMST to NMSBA[2].

Causality of Experimental Choices:

-

Sulfuric Acid Medium: Acts not just as a solvent but as a chemical activator. It protonates the intermediate species, increasing the electrophilicity of the methyl group and making it susceptible to oxidation.

-

CuO/Al₂O₃ Catalyst: Lowers the activation energy for the homolytic cleavage of H₂O₂, generating reactive hydroxyl radicals (•OH) in a controlled manner, avoiding the runaway kinetics typically seen in standard Fenton reactions[2].

-

Temperature Control (60–65 °C): This specific thermal window is critical. It provides enough kinetic energy to drive the oxidation forward while preventing the rapid thermal auto-decomposition of H₂O₂ into O₂ and H₂O, which would otherwise starve the reaction of its primary oxidant[2].

Quantitative Data: Optimization of NMSBA Synthesis

The table below summarizes the impact of varying reaction conditions on the yield of NMSBA, demonstrating the delicate thermodynamic balance required for optimal conversion[2].

| Reaction Parameter | Condition Tested | Impact on NMSBA Yield (%) | Causality / Scientific Observation |

| Oxidant | Dilute HNO₃ | < 50% | High side reactions; severe equipment corrosion. |

| Oxidant | 45% H₂O₂ (No Catalyst) | < 10% | Insufficient oxidative potential for the deactivated methyl group. |

| Catalyst | CuO/Al₂O₃ + H₂O₂ | 78.3% | Controlled radical generation; high product selectivity. |

| Temperature | < 50 °C | < 40% | Incomplete conversion; reaction kinetics are too slow. |

| Temperature | 60–65 °C | 78.3% | Optimal balance between reaction rate and H₂O₂ stability. |

| Temperature | > 80 °C | < 50% | Rapid thermal decomposition of H₂O₂; loss of oxidant. |

Self-Validating Protocol: Catalytic Synthesis of NMSBA

The following step-by-step methodology details the optimized synthesis of NMSBA from NMST, designed as a self-validating system to ensure protocol integrity[2].

-

Preparation of Acidic Medium: Add 80 g (0.8 mol) of concentrated H₂SO₄ to a 500 mL multi-neck flask equipped with a reflux condenser and a temperature probe. Heat to 60 °C.

-

Validation Check: Ensure the internal temperature stabilizes precisely at 60 ± 2 °C before proceeding.

-

-

Substrate Addition: Slowly add 0.04 mol of 2-nitro-4-methylsulfonyltoluene (NMST) to the flask. Stir continuously until complete dissolution is achieved.

-

Validation Check: Visually confirm a homogeneous phase with no undissolved particulates.

-

-

Catalyst Integration: Introduce the CuO/Al₂O₃ catalyst to the mixture. Stir for 5–8 minutes to ensure uniform dispersion.

-

Controlled Oxidation: Using an addition funnel, dropwise add 22.2 g (0.28 mol) of 45% H₂O₂ over a period of 15–20 minutes.

-

Validation Check: Monitor for exothermic spikes. If the temperature exceeds 65 °C, immediately pause the addition to prevent H₂O₂ auto-decomposition.

-

-

Reaction Maturation: Maintain the reaction at 60–65 °C under continuous stirring for 3–4 hours.

-

Validation Check: Perform an HPLC assay (e.g., Agilent 1100) at the 3-hour mark. The reaction is deemed complete when the NMST peak area is < 2%.

-

-

Product Isolation: Cool the reaction mixture to room temperature and precipitate the product using ice water. Filter, wash the filter cake with distilled water until the filtrate pH is neutral, and dry to obtain NMSBA (Target Yield: ~78.3%)[2].

Caption: Step-by-step workflow for the catalytic synthesis of NMSBA utilizing H₂O₂ and CuO/Al₂O₃.

Biological Mechanisms & Agrochemical Applications

The primary industrial application of NMSBA is its role as an indispensable precursor to Mesotrione (2-(4-mesyl-2-nitrobenzoyl)cyclohexane-1,3-dione), a blockbuster triketone herbicide[1][4].

Mechanism of Action: HPPD Inhibition

Mesotrione acts by competitively inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD)[4]. In target organisms, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA). HGA is the essential precursor for plastoquinone, a critical cofactor required for carotenoid biosynthesis[4]. By mimicking the natural substrate, the methylsulfonylbenzoyl moiety of Mesotrione binds tightly to the active site of HPPD. This blockade halts carotenoid synthesis, leading to the destruction of chlorophyll by UV radiation and subsequent plant death (bleaching)[4].

Environmental Fate and Biodegradation

The widespread agricultural use of Mesotrione necessitates a deep understanding of its environmental degradation. Recent microbiological discoveries have identified specific bacterial strains, such as Metabacillus sp. JX24, capable of rapidly degrading Mesotrione in the soil[4].

The biodegradation pathway is driven by a novel nitroreductase enzyme, MnrA[4]. MnrA catalyzes the successive reduction of the nitro group on the mesotrione molecule, utilizing NADH or NADPH as cofactors[4]. This biotransformation cleaves the molecule and reduces the nitro group to an amine, yielding 2-amino-4-methylsulfonylbenzoic acid (AMBA)[4].

Causality of Detoxification: The conversion of Mesotrione to AMBA represents a true biological detoxification event. The bulky, electron-withdrawing nitro group is structurally essential for the precise electronic and steric fit within the HPPD active site. Its reduction to an electron-donating amino group in AMBA drastically alters the molecule's pharmacophore, completely abolishing its ability to inhibit HPPD[4][5]. Consequently, AMBA exhibits significantly lower toxicity than the parent compound, making this enzymatic pathway highly valuable for ecological bioremediation[4][5].

Caption: Mesotrione's dual pathway: competitive inhibition of HPPD and its biodegradation into AMBA via MnrA.

Conclusion

The history of methylsulfonylbenzoic acids is a testament to the evolution of industrial chemistry—from hazardous, low-yield nitric acid oxidations to highly controlled, catalytically driven green synthesis. Today, derivatives like NMSBA and AMBA sit at the nexus of agrochemical innovation and environmental microbiology, driving both the efficacy of modern herbicides and the bioremediation strategies required to manage their ecological footprint.

Sources

Methodological & Application

3,5-Bis(methylsulfonyl)benzoic Acid in Medicinal Chemistry: Strategic Applications, Protocols, and Pharmacophore Integration

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocol

Introduction: The Rationale for the Bis-Sulfonyl Motif

In modern medicinal chemistry, the strategic decoration of aromatic rings is essential for optimizing target affinity, modulating pharmacokinetics, and circumventing metabolic liabilities. 3,5-Bis(methylsulfonyl)benzoic acid (CAS: 90536-91-7) has emerged as a highly specialized building block for introducing the 3,5-bis(methylsulfonyl)phenyl pharmacophore into lead compounds [1].

The methylsulfonyl ( −SO2CH3 ) group is a potent electron-withdrawing group (EWG) that is metabolically stable, unlike traditional EWGs such as nitro groups which are prone to reduction and associated toxicities. By placing two methylsulfonyl groups at the meta positions of a benzoic acid core, chemists can drastically lower the pKa of the resulting amides, increase the aqueous solubility of lipophilic scaffolds, and provide dense, highly directional hydrogen-bond acceptor networks within protein binding pockets [4].

Physicochemical Profiling

Understanding the physicochemical parameters of 3,5-bis(methylsulfonyl)benzoic acid is critical for predicting its behavior in fragment-based drug design and late-stage functionalization.

| Property | Value | Implication for Drug Design |

| Molecular Weight | 278.30 g/mol | Low molecular weight allows for direct incorporation into larger molecular scaffolds without violating Lipinski’s Rule of 5 [1]. |

| XLogP3 (Predicted) | -0.1 | The highly polar nature of the bis-sulfone motif improves aqueous solubility, effectively counteracting highly lipophilic core structures [1]. |

| Topological Polar Surface Area (TPSA) | ~122.3 Ų | High TPSA requires careful balancing with lipophilic domains if blood-brain barrier (BBB) penetration is a primary objective. |

| H-Bond Donors | 1 | The carboxylic acid serves as the primary reactive handle for amide couplings or reductions. |

| H-Bond Acceptors | 6 | Four sulfonyl oxygens provide a rich network for interacting with basic residues in target binding sites [5]. |

Strategic Applications in Drug Discovery

The 3,5-bis(methylsulfonyl)phenyl moiety has been successfully integrated into several high-profile drug discovery programs:

-

Antiparasitic Agents (AdoMetDC Inhibitors): In the development of species-selective pyrimidineamine inhibitors for Trypanosoma brucei S-Adenosylmethionine Decarboxylase (AdoMetDC), the bis-sulfone motif was utilized to achieve potent target inhibition. Despite the high TPSA of the sulfone groups, optimized derivatives demonstrated excellent predicted blood-brain barrier penetration, a critical requirement for treating late-stage African trypanosomiasis [2].

-

Voltage-Gated Sodium Channel (NaV) Inhibitors: The motif is frequently used in the synthesis of heteroaryl amides targeting NaV channels (e.g., NaV1.8), which are critical targets for inflammatory and neuropathic pain. The electron-deficient, bulky bis-sulfone tail fits precisely into the hydrophobic pore of the channel while establishing key hydrogen bonds [3].

Workflow Visualization

The following diagram illustrates the integration of 3,5-bis(methylsulfonyl)benzoic acid into a standard hit-to-lead chemical biology workflow.

Workflow for the functionalization of 3,5-bis(methylsulfonyl)benzoic acid in drug discovery.

Validated Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Causality for reagent selection and workup procedures is explicitly detailed.

Protocol A: HATU-Mediated Synthesis of 3,5-Bis(methylsulfonyl)benzamides

Objective: Couple the electron-deficient benzoic acid with a primary or secondary amine. Rationale: The strong electron-withdrawing nature of the two methylsulfonyl groups significantly reduces the nucleophilicity of the carboxylate anion during the initial activation step. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the reaction to completion [3].

Materials:

-

3,5-bis(methylsulfonyl)benzoic acid (1.0 eq)

-

Target Amine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Procedure:

-

Pre-activation: Dissolve 3,5-bis(methylsulfonyl)benzoic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise.

-

Causality: Pre-stirring for 15–20 minutes allows the complete formation of the active HOAt ester before the amine is introduced, preventing side reactions.

-

-

Coupling: Add the target amine to the reaction mixture. Stir at room temperature for 2–4 hours.

-

Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass corresponding to the HOAt-activated ester intermediate disappears and the product mass dominates.

-

-

Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with water.

-

Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid), and finally five times with 5% aqueous LiCl or Brine .

-

Causality: Multiple aqueous washes are strictly required to partition the high-boiling DMF out of the organic layer, which otherwise complicates downstream purification and NMR characterization.

-

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on the amine).

Protocol B: Chemoselective Reduction to (3,5-Bis(methylsulfonyl)phenyl)methanol

Objective: Reduce the carboxylic acid to a benzyl alcohol (CAS: 849924-86-3) for subsequent conversion into benzyl halides or ethers [5]. Rationale: Lithium aluminum hydride ( LiAlH4 ) is excessively harsh and risks unwanted side reactions, including the potential desulfonylation or over-reduction of the sulfone moieties. Borane-THF ( BH3⋅THF ) is chosen because it chemoselectively reduces carboxylic acids via a trialkylborate intermediate at room temperature, leaving the sulfone groups completely intact.

Materials:

-

3,5-bis(methylsulfonyl)benzoic acid (1.0 eq)

-

Borane-THF complex (1.0 M in THF, 2.5 eq)

-

Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Procedure:

-

Preparation: Suspend the acid in anhydrous THF and cool the flask to 0 °C using an ice bath under a strict Argon/Nitrogen atmosphere.

-

Addition: Add the BH3⋅THF solution dropwise over 15 minutes.

-

Causality: The reaction is initially exothermic and evolves hydrogen gas. Dropwise addition at 0 °C controls the rate of gas evolution and prevents thermal runaway.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

-

Self-Validation: Monitor via TLC (EtOAc/Hexanes). The starting acid will remain at the baseline, while the product alcohol will migrate. Visualize using a KMnO4 stain.

-

-

Quenching: Cool the reaction back to 0 °C and carefully add Methanol (MeOH) dropwise until effervescence completely ceases.

-

Causality: MeOH safely destroys excess borane by forming volatile trimethyl borate, preventing violent hydrogen release during the aqueous workup.

-

-

Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Partition the residue between EtOAc and 1M HCl. Wash the organic layer with brine, dry over Na2SO4 , and concentrate to yield the pure (3,5-bis(methylsulfonyl)phenyl)methanol [5].

References

- 3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2) - PubChemLite Source: uni.lu

- Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase Source: nih.gov (PMC)

- Source: google.

- 1-Chloro-2,4-bis(methylsulfonyl)benzene Source: benchchem.com

- (3,5-Bis(methylsulfonyl)phenyl)methanol | C9H12O5S2 | CID 2761106 Source: nih.gov (PubChem)

3,5-bis(methylsulfonyl)benzoic acid as a building block in synthesis

Application Note: 3,5-Bis(methylsulfonyl)benzoic Acid as a Strategic Building Block in Advanced Synthesis

Executive Summary & Chemical Profile

In modern synthetic chemistry, the precise modulation of electronic and steric parameters is paramount for the successful design of active pharmaceutical ingredients (APIs), organocatalysts, and functional materials. 3,5-Bis(methylsulfonyl)benzoic acid (CAS: 90536-91-7) has emerged as a highly specialized building block[1]. Characterized by a rigid benzene ring substituted with two strongly electron-withdrawing methylsulfonyl (–SO₂CH₃) groups, this molecule offers a unique electronic profile.

Unlike the classic 3,5-bis(trifluoromethyl)phenyl motif, which is highly lipophilic, the bis(methylsulfonyl) analog provides profound electron withdrawal coupled with enhanced polarity and strong hydrogen-bond acceptor capabilities. This makes it an invaluable precursor for lowering the pKa of adjacent functional groups, improving aqueous solubility, and engineering robust metabolic stability in drug development [2].

Strategic Applications in Synthesis

Medicinal Chemistry & Pharmacophore Engineering

In drug design, the incorporation of the 3,5-bis(methylsulfonyl)phenyl moiety is often used to modulate the physicochemical properties of a lead compound. The strong inductive and resonance electron-withdrawing effects drastically lower the pKa of attached amides or amines, which can improve membrane permeability and target binding via specific dipole-dipole interactions. Furthermore, the sulfone groups are highly resistant to cytochrome P450 (CYP450) mediated oxidative metabolism, offering a metabolic shield compared to standard alkyl or alkoxy substituents [3].

Organocatalysis (Hydrogen-Bond Donors)

The synthesis of chiral thiourea or squaramide catalysts relies heavily on tuning the acidity of the hydrogen-bond donating protons. By coupling 3,5-bis(methylsulfonyl)benzoic acid (followed by reduction and amine conversion) to a catalytic core, chemists can generate catalysts with enhanced hydrogen-bond donating strength. The sulfonyl oxygens also provide secondary interaction sites that can stabilize highly structured transition states.

Materials Science (Metal-Organic Frameworks)

As a rigid, V-shaped dicarboxylic acid analog (when functionalized further) or a terminating ligand, this compound is utilized in the assembly of Metal-Organic Frameworks (MOFs). The outward-facing sulfonyl groups functionalize the internal pores of the MOF, creating highly polar microenvironments ideal for the selective adsorption of polarizable gases (e.g., CO₂ over N₂) or for heterogeneous catalysis [1].

Quantitative Data & Comparative Analysis

To understand the strategic utility of the bis-sulfone motif, it is essential to compare it against the industry-standard bis-trifluoromethyl motif.

| Property / Parameter | 3,5-Bis(methylsulfonyl)phenyl | 3,5-Bis(trifluoromethyl)phenyl | Impact on Synthesis & Design |

| Hammett Constant ( σp ) | +0.72 (per SO₂Me) | +0.54 (per CF₃) | Bis-sulfone provides superior electron withdrawal, increasing acidity of adjacent NH/OH groups. |

| Lipophilicity ( π value) | Negative / Hydrophilic | Highly Positive / Lipophilic | Bis-sulfone significantly improves aqueous solubility and lowers overall LogP. |

| H-Bond Acceptor Capacity | Strong (4 Oxygen atoms) | Very Weak (Fluorines) | Sulfones actively participate in target binding and solvent interactions. |

| Metabolic Stability | High (Oxidation resistant) | High (C-F bond strength) | Both prevent rapid phase I metabolism, but via different mechanisms. |

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. The causality behind the selection of reagents and conditions is explicitly detailed to ensure reproducibility and scientific rigor.

Synthetic divergence of 3,5-bis(methylsulfonyl)benzoic acid into key functional domains.

Protocol A: High-Efficiency Amide Coupling

Objective: Synthesis of highly electron-deficient amides for peptidomimetics. Causality & Logic: The extreme electron-withdrawing nature of the two methylsulfonyl groups makes the activated carbonyl highly electrophilic. While this accelerates coupling, it also drastically increases the rate of competitive hydrolysis. Standard EDC/HOBt coupling often results in poor yields due to this hydrolysis. Therefore, HATU is utilized for rapid, near-instantaneous activation, paired with DIPEA (a sterically hindered, non-nucleophilic base) to prevent side reactions [4].

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 3,5-bis(methylsulfonyl)benzoic acid (1.0 mmol, 278.3 mg) in anhydrous DMF (5.0 mL).

-

Activation: Add HATU (1.1 mmol, 418 mg) in one portion. Stir the reaction mixture at 0 °C for 10 minutes to allow the formation of the active ester.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) dropwise. The solution will typically transition to a pale yellow color.

-

Amine Introduction: Slowly add the target primary or secondary amine (1.05 mmol) dissolved in 1.0 mL of anhydrous DMF.

-

Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor completion via LC-MS or TLC.

-

Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Chemoselective Reduction to Benzyl Alcohol

Objective: Synthesis of [3,5-bis(methylsulfonyl)phenyl]methanol (CAS: 849924-86-3) as a precursor for organocatalysts [2]. Causality & Logic: Reducing an electron-poor benzoic acid is notoriously difficult. Standard nucleophilic hydride reagents like LiAlH₄ can cause unwanted desulfonylation or reduce the sulfone to a sulfoxide/sulfide under harsh conditions. Borane-THF (BH₃·THF) is selected because it operates via an electrophilic mechanism. It coordinates directly to the electron-rich carboxylic acid oxygen, chemoselectively reducing it to the alcohol without interacting with the sulfone groups.

Step-by-Step Methodology:

-

Preparation: Suspend 3,5-bis(methylsulfonyl)benzoic acid (1.0 mmol, 278.3 mg) in anhydrous THF (8.0 mL) in a flame-dried flask under argon. Cool the suspension to 0 °C.

-

Reduction: Slowly add a 1.0 M solution of BH₃·THF complex (3.0 mmol, 3.0 mL) dropwise over 15 minutes. Effervescence (H₂ gas evolution) will be observed.

-

Propagation: After addition, remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours.

-

Quenching: Cool the reaction to 0 °C and carefully quench by the dropwise addition of Methanol (3.0 mL) until effervescence ceases. This destroys excess borane and breaks down borate esters.

-

Workup & Validation: Concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (20 mL), wash with 1M HCl (10 mL) and brine (10 mL), dry over MgSO₄, and evaporate to yield the pure [3,5-bis(methylsulfonyl)phenyl]methanol as a white solid.

Mechanistic Insights into Binding & Catalysis

Electronic and structural effects of the bis-sulfone motif in drug design and catalysis.

The dual nature of the bis-sulfone motif—acting simultaneously as a powerful electron-withdrawing group and a multi-point hydrogen-bond acceptor—allows chemists to bypass the traditional "lipophilicity penalty" associated with adding halogens or trifluoromethyl groups to a scaffold. This makes 3,5-bis(methylsulfonyl)benzoic acid an irreplaceable tool for modern structure-based drug design and advanced materials engineering.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2761106, (3,5-Bis(methylsulfonyl)phenyl)methanol. Retrieved from: [Link]

-

Nematollahi, D., et al. (2017). A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility. PMC. Retrieved from:[Link]

- Google Patents. WO2021101469A1 - A drug for anticancer and antiviral treatment and synthesis method thereof.

Application Notes & Protocols: Harnessing 3,5-bis(methylsulfonyl)benzoic Acid as a Novel Chemical Probe for Protein Labeling

Senior Application Scientist Note: The following guide details the prospective development of assays utilizing 3,5-bis(methylsulfonyl)benzoic acid. Publicly available data on the specific biological applications of this compound is limited. Therefore, this document provides a scientifically-grounded, conceptual framework for its use as a novel chemical probe, leveraging the reactivity of its functional groups. The protocols described are based on established, robust methodologies in chemical biology and are intended to serve as a comprehensive starting point for researchers.

Introduction: The Potential of 3,5-bis(methylsulfonyl)benzoic Acid in Chemical Biology

3,5-bis(methylsulfonyl)benzoic acid is an organic compound characterized by a central benzene ring substituted with a carboxylic acid and two methylsulfonyl groups.[1] While its primary applications have yet to be extensively explored, its structure presents intriguing possibilities for the development of novel chemical probes for biological research.[2] Chemical probes are small molecules designed to selectively bind and modulate the function of a specific protein target, enabling researchers to dissect complex biological processes.[2]

The key features of 3,5-bis(methylsulfonyl)benzoic acid for this application are:

-

A Carboxylic Acid Handle: This functional group provides a readily accessible point for chemical modification. It can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, which can then covalently link the molecule to primary amines (e.g., lysine residues) on a protein of interest.[3][4]

-

Two Methylsulfonyl Groups: These electron-withdrawing groups can influence the reactivity of the aromatic ring and may participate in non-covalent interactions within a protein's binding pocket, potentially contributing to binding affinity and specificity.